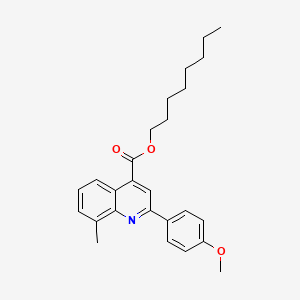
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle est un composé organique qui a suscité un intérêt dans divers domaines scientifiques en raison de sa structure chimique et de ses propriétés uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend l'acylation de Friedel-Crafts suivie d'une estérification. Les conditions réactionnelles nécessitent souvent l'utilisation de catalyseurs tels que le chlorure d'aluminium (AlCl3) pour l'étape d'acylation et des conditions acides ou basiques pour le processus d'estérification .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse organique à grande échelle, y compris l'utilisation de réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. Le processus peut également incorporer des étapes de purification telles que la recristallisation ou la chromatographie pour atteindre les niveaux de pureté souhaités.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Les réactions de réduction peuvent impliquer des réactifs comme l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle quinoléine, en utilisant des réactifs tels que le méthylate de sodium (NaOCH3).
Réactifs et conditions courants
Les réactions nécessitent généralement des conditions spécifiques telles que des températures contrôlées, des solvants comme le dichlorométhane (CH2Cl2) ou l'éthanol (EtOH) et des catalyseurs pour mener les réactions à terme.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires, tandis que la réduction peut conduire à la formation d'alcools ou d'amines.
Applications de la recherche scientifique
Le 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de construction pour synthétiser des molécules organiques plus complexes et étudier les mécanismes réactionnels.
Biologie : Les interactions du composé avec les molécules biologiques sont d'intérêt pour développer de nouveaux produits pharmaceutiques et comprendre les voies biochimiques.
Mécanisme d'action
Le mécanisme par lequel le 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le cycle quinoléine peut s'intercaler avec l'ADN ou interagir avec les protéines, influençant diverses voies biochimiques. Le groupe méthoxyphényle peut améliorer l'affinité de liaison et la spécificité du composé pour ses cibles.
Applications De Recherche Scientifique
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Mécanisme D'action
The mechanism by which Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, influencing various biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Composés similaires
Méthoxycinnamate d'octyle : Un ester formé à partir de l'acide méthoxycinnamique et du 2-éthylhexanol, couramment utilisé dans les crèmes solaires.
2-(4-méthoxyphényl)éthyl-2-acétamido-2-désoxy-β-d-pyranoside : Un analogue du salidroside possédant des propriétés neuroprotectrices.
Unicité
Le 2-(4-méthoxyphényl)-8-méthylquinoléine-4-carboxylate d'octyle se distingue par sa combinaison unique d'un cycle quinoléine et d'un ester d'octyle, ce qui lui confère des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C26H31NO3 |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-17-30-26(28)23-18-24(20-13-15-21(29-3)16-14-20)27-25-19(2)11-10-12-22(23)25/h10-16,18H,4-9,17H2,1-3H3 |
Clé InChI |
GKTSQVOCSTULAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methyl}phenol](/img/structure/B12467078.png)
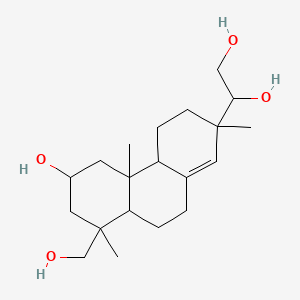
![1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12467089.png)
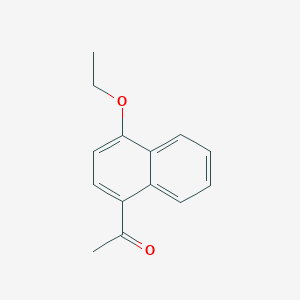
![2,4-dichlorophenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12467104.png)

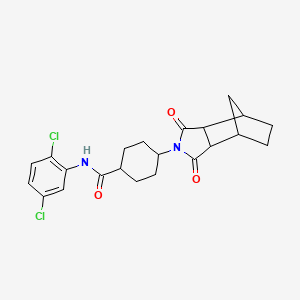
![1,1,9,9a-tetramethyl-3aH,4H,7H,8H,9H,9bH-naphtho[2,1-c][1,2]dioxol-5-one](/img/structure/B12467121.png)
![5,6-dimethyl-2-(pyridin-4-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12467131.png)
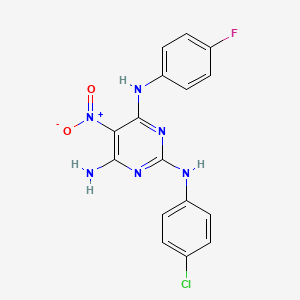
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467136.png)
![(4-Bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;but-2-enedioic acid](/img/structure/B12467155.png)
![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467159.png)
![N-{2,2,2-trichloro-1-[(quinolin-8-ylcarbamothioyl)amino]ethyl}benzamide](/img/structure/B12467174.png)
